molecular formula C25H20N2O3 B2834471 2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 895652-12-7

2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide

Cat. No. B2834471
CAS RN: 895652-12-7
M. Wt: 396.446
InChI Key: PFPSZCQSCFXVJL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction . For instance, the structure of [Cu(H2L)Cl2]·2H2O is square pyramidal and that of [Cu(HL)NO3]·DMF is square planar .

Scientific Research Applications

Antiviral and Antiapoptotic Efficacy

A novel anilidoquinoline derivative closely related to the compound has been synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. It demonstrated significant antiviral and antiapoptotic effects in vitro, leading to a substantial decrease in viral load and an increase in survival rates in infected mice models Joydeep Ghosh et al., 2008.

Green Chemistry in Heteroacene Synthesis

A novel, stable, green twisted heteroacene was synthesized through a "clean reaction" strategy, highlighting the potential of related quinoline derivatives in green chemistry applications. This approach emphasizes the environmental benefits of synthesizing complex organic compounds with minimal ecological impact Gang Li et al., 2012.

Antitumor Activity and Molecular Docking

A series of novel 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the compound , were synthesized and demonstrated broad-spectrum antitumor activity. This study underlines the therapeutic potential of such compounds against various cancer cell lines, supported by molecular docking studies that indicate a mechanism of action via inhibition of key enzymes Ibrahim A. Al-Suwaidan et al., 2016.

Analgesic and Anti-inflammatory Activities

Research on derivatives similar to the compound has shown significant analgesic and anti-inflammatory activities. Such compounds have been evaluated in experimental animal models, offering insights into their potential for treating pain and inflammation without the notable side effects associated with conventional drugs N. Gopa et al., 2001.

properties

IUPAC Name

2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-17-11-13-18(14-12-17)24(29)21-15-27(22-10-6-5-9-20(22)25(21)30)16-23(28)26-19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPSZCQSCFXVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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